Prosolvin

描述

属性

CAS 编号 |

73523-00-9 |

|---|---|

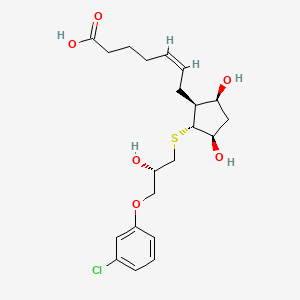

分子式 |

C21H29ClO6S |

分子量 |

445.0 g/mol |

IUPAC 名称 |

(Z)-7-[(1S,2R,3R,5S)-2-[(2S)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)/b3-1-/t15-,17-,18-,19+,21+/m0/s1 |

InChI 键 |

KFUDFIMHDRJVLV-MSKGSUGCSA-N |

手性 SMILES |

C1[C@H]([C@H]([C@@H]([C@H]1O)SC[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O |

规范 SMILES |

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |

外观 |

Solid powder |

其他CAS编号 |

73523-01-0 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

7-(1S,2R,3R,5S)-2-(2S)-3-(3-chlorophenoxy)-2-hydroxypropylthio-3,5-dihydroxycyclopentyl-5-heptenoic acid, (5Z)- luprostenol luprostenol, (1alpha(Z),2beta(R*),3alpha,5alpha), (+-)-isomer luprostiol luprostiol , (1S,2R,3R,5S)-(2S)- Prosolvin |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Prosolvin: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Prosolvin, a veterinary pharmaceutical agent, plays a critical role in the reproductive management of various livestock species. Its core active ingredient, luprostiol, is a potent synthetic analogue of the naturally occurring prostaglandin F2α (PGF2α). This technical guide provides a comprehensive examination of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.

Molecular Mechanism of Action: Targeting the Prostaglandin F2α Receptor

The primary mechanism of action of this compound is the induction of luteolysis, the physiological regression of the corpus luteum (CL). Luprostiol, as a PGF2α analogue, exerts its effects by binding to and activating the prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. The activation of the FP receptor by luprostiol is the initiating event that leads to a cascade of intracellular signaling events, ultimately resulting in the demise of the corpus luteum and a subsequent decline in progesterone secretion. This targeted action on the CL is fundamental to this compound's therapeutic applications in estrus synchronization and the treatment of various reproductive disorders in cattle, horses, and swine.[1][2]

Quantitative Data on Potency and Efficacy

| Parameter | Species | Value/Observation | Reference |

| Luteolytic Potency (relative to PGF2α) | Heifers | ~2 times more potent | [3] |

| Rats | ~10 times more potent | [3] | |

| Hamsters | 15 to 30 times more potent | [3] | |

| Spasmogenic Effect on Uterus (in vitro, relative to PGF2α) | Rat | ~5 times more potent | [3] |

| Effective Luteolytic Dose | Heifers | 5 - 15 mg/animal (intramuscular) | [3] |

| Mares & Ewes | 3.75 - 7.5 mg/animal (intramuscular) | [3] | |

| Pigs | 7.5 mg/animal (intramuscular) | [3] | |

| Effect on Progesterone Concentration (in mares) | Mares | Significant decline to baseline within 2 days | [4][5] |

| Time to Ovulation (post-treatment in mares) | Mares | 9.4 ± 0.4 days | [4][5] |

Signaling Pathway of Luprostiol

Upon binding of luprostiol to the FP receptor on luteal cells, a conformational change in the receptor activates the associated heterotrimeric Gq protein. This initiates a well-defined signaling cascade leading to the physiological effects of luteolysis.

The activation of Protein Kinase C (PKC) and the increase in intracellular calcium concentration trigger a series of downstream events that contribute to the regression of the corpus luteum. These include inhibition of progesterone synthesis, apoptosis of luteal cells, and vasoconstriction of the uterine and ovarian vasculature.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

In Vivo Luteolytic Activity Assessment in Mares

This protocol is designed to evaluate the luteolytic efficacy of luprostiol in a clinical setting.

Materials:

-

This compound (Luprostiol) solution for injection

-

Sterile syringes and needles

-

Blood collection tubes (e.g., containing EDTA or heparin)

-

Centrifuge

-

Validated progesterone immunoassay kit

-

Equipment for estrus detection

Procedure:

-

Animal Selection: Select healthy, cycling mares with a confirmed active corpus luteum, typically on day 8 post-ovulation, as determined by transrectal ultrasonography.

-

Treatment Administration: Administer a single intramuscular injection of this compound at the recommended dosage.

-

Blood Sampling: Collect blood samples via jugular venipuncture immediately before treatment (time 0) and at 24, 48, and 72 hours post-injection.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -20°C until analysis.

-

Progesterone Analysis: Determine the concentration of progesterone in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Estrus Detection: Monitor the mares for behavioral signs of estrus (e.g., tail raising, urination, acceptance of a stallion) at least twice daily for five days following treatment.

-

Data Analysis: Analyze the progesterone concentration data to confirm luteolysis (a significant drop to baseline levels). Record the time from treatment to the onset of estrus.

Representative Competitive Radioligand Binding Assay

This in vitro protocol provides a framework for determining the binding affinity of unlabeled ligands, such as luprostiol, to the FP receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the FP receptor

-

Radiolabeled PGF2α (e.g., [³H]-PGF2α)

-

Unlabeled luprostiol

-

Binding buffer

-

Glass fiber filters

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Homogenize tissue or cells known to express the FP receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of the radiolabeled PGF2α, and a range of concentrations of unlabeled luprostiol to the appropriate wells. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled PGF2α).

-

Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of luprostiol by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the luprostiol concentration and use non-linear regression to determine the IC50 value (the concentration of luprostiol that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The mechanism of action of this compound is centered on the potent and specific interaction of its active ingredient, luprostiol, with the prostaglandin F2α receptor. This interaction initiates a well-characterized signaling cascade that leads to the regression of the corpus luteum. The high potency and targeted action of luprostiol make this compound an effective and reliable tool for the management of reproduction in livestock. A thorough understanding of its molecular mechanism, supported by robust experimental data, is essential for its appropriate and effective use in both clinical practice and further research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. benchchem.com [benchchem.com]

- 5. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Luprostiol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luprostiol is a potent synthetic analog of prostaglandin F2α (PGF2α) utilized extensively in veterinary medicine as a luteolytic agent. Its primary pharmacological action is the induction of corpus luteum regression, a critical function for the synchronization of estrus and the management of various reproductive disorders in livestock. This technical guide provides a comprehensive overview of the pharmacology of Luprostiol, detailing its mechanism of action, pharmacokinetics, and pharmacodynamics. It includes a compilation of available quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathway and experimental workflows to support advanced research and development.

Mechanism of Action

Luprostiol exerts its biological effects by acting as a selective agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[1] The binding of Luprostiol to the FP receptor, predominantly located on luteal cells, initiates a well-defined signaling cascade that culminates in both functional and structural luteolysis.

Signaling Pathway

The activation of the FP receptor by Luprostiol triggers the Gαq protein signaling pathway.[1][2] This cascade involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[1][2] The subsequent rise in intracellular Ca2+ concentration, in concert with DAG, activates Protein Kinase C (PKC).[1][2] This cascade ultimately leads to the inhibition of progesterone synthesis, induction of apoptosis in luteal cells, and vasoconstriction of the blood vessels supplying the corpus luteum.[1]

Quantitative Pharmacological Data

Pharmacokinetic Parameters

Luprostiol is rapidly absorbed following intramuscular injection, with peak plasma concentrations reached within 30-40 minutes in most species.[4] It is metabolized primarily through β-oxidation of the carboxylic acid side chain and is rapidly excreted.[4]

| Parameter | Cattle | Mare | Goat | Sheep | Pig | Rat |

| Dose | 15 mg | 7.5 mg | - | - | 7.5 mg | 0.5 mg/kg |

| Route | IM | IM | IM | IM | IM | IM / Oral |

| Tmax (min) | 17.5[1][4] | 37.5[4] | 22.5[4] | 30[4] | 30[5] | 15-30[5] |

| Cmax (ng/mL) | 31.96-35.58 | 16.7-23.7 | - | 87 | 27 | - |

| t½ (hours) | 2[4] | 1.5[4] | 1.1[4] | 1.5[4] | - | 5-7.5[5] |

| Excretion | Urine & Feces[4] | Urine & Feces[4] | Urine & Feces[4] | Urine & Feces[4] | Urine & Feces[5] | Urine & Feces[5] |

| Note: Cmax values are for total radioactivity (luprostiol equivalents) from studies using radiolabeled compounds.[1][5] |

Comparative In Vivo Efficacy

Comparative studies demonstrate Luprostiol's potent luteolytic and uterotonic effects, though its relative potency varies compared to naturally occurring PGF2α (Dinoprost).

| Parameter | Species | Luprostiol | Comparator (PGF2α/Dinoprost) | Reference |

| Uterine Contractility (Diestrus) | Cattle | 195% increase from control | 515% increase from control | [3][6] |

| Uterine Contractility (Proestrus) | Cattle | 154% increase from control | 198% increase from control | [3][6] |

| Luteolytic Effect | Heifers | ~2 times that of PGF2α | - | [5] |

| Luteolytic Effect | Rats | ~10 times that of PGF2α | - | [5] |

| Luteolytic Effect | Hamsters | ~15-30 times that of PGF2α | - | [5] |

| Estrus Response (Heifers) | Cattle | 44% | 42% (Dinoprost) | [7][8] |

| Estrus Response (Lactating Cows) | Cattle | 23% | 19% (Dinoprost) | [7] |

| Estrus Response (Dairy Heifers) | Cattle | 68% | 70% (Cloprostenol) | [7][8] |

| Treatment to Ovulation (Mares) | Horse | 9.4 ± 0.4 days | 9.4 ± 1.3 days (d-cloprostenol) | [9] |

Experimental Protocols

The characterization of prostaglandin analogs like Luprostiol involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Receptor Binding Assay (Competitive)

This assay determines the binding affinity of a compound for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of Luprostiol for the FP receptor.

Materials:

-

Receptor Source: Membrane preparations from tissues expressing the FP receptor (e.g., bovine corpus luteum) or cell lines stably expressing the recombinant FP receptor.[3]

-

Radioligand: Tritiated PGF2α ([³H]PGF2α).[3]

-

Test Compound: Unlabeled Luprostiol.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]

-

Wash Buffer: Cold Assay Buffer.[3]

-

Scintillation Cocktail & Counter.

-

Glass Fiber Filters & Cell Harvester. [3]

Methodology:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Perform differential centrifugation to isolate the membrane fraction. Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up reactions for total binding (membranes + [³H]PGF2α), non-specific binding (membranes + [³H]PGF2α + excess unlabeled PGF2α), and competitive binding (membranes + [³H]PGF2α + varying concentrations of Luprostiol).[10]

-

Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[3]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[3][11]

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Luprostiol. Use non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[10]

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of a downstream second messenger of FP receptor activation to determine the potency (EC50) of an agonist.

Objective: To determine the EC50 value for Luprostiol in stimulating inositol phosphate production.

Materials:

-

Cell Line: A cell line expressing the FP receptor (e.g., CHO-K1 or HEK293 cells).[3]

-

Labeling Medium: Inositol-free medium containing [³H]myo-inositol.[3]

-

Stimulation Buffer: Buffer (e.g., HBSS) containing LiCl (typically 10 mM) to inhibit inositol monophosphatases.[3]

-

Lysis Buffer & Ion-Exchange Chromatography Columns.

Methodology:

-

Cell Culture and Labeling: Culture cells to near confluency. Incubate the cells with [³H]myo-inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing LiCl.

-

Stimulation: Add varying concentrations of Luprostiol to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lysis and Extraction: Terminate the stimulation by adding a lysis buffer (e.g., perchloric acid or trichloroacetic acid). Extract the inositol phosphates from the cell lysate.

-

Separation and Quantification: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography. Quantify the radioactivity in each fraction using a scintillation counter.

-

Data Analysis: Plot the total [³H]inositol phosphate accumulation against the log concentration of Luprostiol. Use non-linear regression to determine the EC50 value.[3]

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following FP receptor activation.

Objective: To determine the EC50 value for Luprostiol in inducing intracellular calcium mobilization.

Materials:

-

Cell Line: A cell line expressing the FP receptor.

-

Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescence plate reader with automated injection capabilities.

Methodology:

-

Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.

-

Stimulation: Use the instrument's injector to add varying concentrations of Luprostiol to the wells while continuously recording the fluorescence signal.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of Luprostiol. Use non-linear regression to determine the EC50 value.

Therapeutic Applications and Logical Frameworks

Luprostiol is primarily used in veterinary reproductive management to control the timing of estrus, induce parturition, and treat certain pathological conditions of the reproductive tract. Its efficacy is dependent on the presence of a functional corpus luteum.

Estrus Synchronization

Estrus synchronization protocols are designed to bring a group of animals into heat in a narrow, predefined window. This facilitates the use of artificial insemination (AI) and improves breeding management efficiency.

Conclusion

Luprostiol is a well-established and effective synthetic PGF2α analog with a clear mechanism of action centered on the activation of the FP receptor. Its pharmacokinetic profile is characterized by rapid absorption and elimination across multiple species. While specific in vitro binding and potency data are not widely published, extensive in vivo studies confirm its potent luteolytic activity, which is comparable to other commercially available prostaglandins. The detailed experimental protocols and logical frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the pharmacology of Luprostiol and develop novel applications in reproductive science.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. ema.europa.eu [ema.europa.eu]

- 6. [Effects of natural and synthetic PGF2 alpha preparations on the uterine contractility of cattle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

Luprostiol: A Technical Guide to a Synthetic Prostaglandin F2α Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol is a potent synthetic analogue of prostaglandin F2α (PGF2α), engineered for enhanced stability and efficacy.[1] Widely utilized in veterinary medicine, its primary pharmacological action is the induction of luteolysis, making it a critical tool for the synchronization of estrus and the management of reproductive cycles in various species.[2][3] This technical guide provides a comprehensive overview of Luprostiol, detailing its chemical properties, mechanism of action, and pharmacokinetic profile. It includes detailed experimental protocols for its characterization and application, alongside quantitative data and visualizations of its signaling pathways to serve as a resource for research and development in reproductive endocrinology.

Chemical and Physical Properties

Luprostiol is a synthetic PGF2α analogue with specific structural modifications designed to enhance its luteolytic activity and metabolic stability.[1] Its chemical name is (Z)-7-((1R,2S,3S,5R)-2-(((R)-3-(3-chlorophenoxy)-2-hydroxypropyl)thio)-3,5-dihydroxycyclopentyl)hept-5-enoic acid.[4]

Key structural features include:

-

Core Prostaglandin Structure: Retains the essential cyclopentane ring with hydroxyl groups and the carboxylic acid-containing alpha chain necessary for FP receptor recognition.[1]

-

Thioether Linkage: The introduction of a thioether linkage in the omega chain influences the molecule's conformation.[1]

-

Chlorophenoxy Group: This modification is designed to prevent oxidation of the C15-hydroxyl group, a primary route of inactivation for natural prostaglandins, thus increasing the metabolic stability of the molecule.[1]

| Property | Value | Reference |

| CAS Number | 67110-79-6 | [4] |

| Molecular Formula | C21H29ClO6S | [4][][6][7] |

| Molecular Weight | 444.96 g/mol | [4] |

| IUPAC Name | (Z)-7-((1R,2S,3S,5R)-2-(((R)-3-(3-chlorophenoxy)-2-hydroxypropyl)thio)-3,5-dihydroxycyclopentyl)hept-5-enoic acid | [4] |

Mechanism of Action and Signaling Pathway

Luprostiol functions as a selective and potent agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[1][2] The binding of Luprostiol to the FP receptor, located on luteal cells of the corpus luteum, initiates a well-defined signaling cascade that culminates in luteolysis—the structural and functional regression of the corpus luteum.[8][9]

The signaling pathway proceeds as follows:

-

Receptor Binding and Gq Protein Activation: Luprostiol binds to the FP receptor, inducing a conformational change that activates the associated heterotrimeric Gq protein.[2][10]

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C-β (PLCβ).[2]

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[10]

-

Protein Kinase C (PKC) Activation: The elevated intracellular calcium levels, in conjunction with DAG, activate protein kinase C (PKC).[2][10]

-

Downstream Luteolytic Effects: The activation of PKC and other downstream effectors leads to the inhibition of progesterone synthesis and the induction of apoptosis (programmed cell death) in luteal cells, causing the regression of the corpus luteum.[2][9]

This rapid decline in progesterone production removes the negative feedback on the hypothalamus and pituitary gland, permitting the release of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which in turn leads to follicular development, estrus, and ovulation.[2]

Pharmacokinetic Profile

Luprostiol is characterized by rapid absorption following intramuscular injection and is extensively metabolized before excretion.[3][8] The primary metabolic pathway is β-oxidation of the carboxylic acid side chain, which forms metabolites such as tetranor-luprostiol.[8][9]

Table 1: Pharmacokinetic Parameters of Luprostiol in Various Species

Data represents total radioactivity of the parent compound and its metabolites following intramuscular administration.

| Species | Cmax (ng eq/mL) | Tmax (minutes) | Half-life (t½) (hours) | Reference |

| Cow | 31.96 - 35.58 | 15 - 20 | 2 | [3][8] |

| Horse | Not specified | 37.5 | 1.5 | [3] |

| Goat | 6.2 - 15.6 | 15 - 30 | 1.1 | [3][12] |

| Sheep | Not specified | 22.5 | 1.5 | [3] |

| Mini-pig | 27 | 30 | Not specified | [12] |

| Rat | Not specified | 15 - 30 | Not specified | [12] |

Table 2: Residue Depletion of ³⁵S-Luprostiol in Dairy Cow Tissues (15 mg/head, IM)

| Tissue | 12 hours | 1 day | 3 days | Reference |

| Injection Site | - | 250 ppb | 11 ppb | [13] |

| Liver | < 2 ppb | - | - | [8] |

| Kidney | < 2 ppb | - | - | [8] |

| Milk | < 2 ppb | - | - | [13] |

Experimental Protocols

The following protocols are generalized methodologies for assessing the bioactivity of Luprostiol and other PGF2α analogues.

Protocol for Induction of Luteolysis in Mares

This protocol is based on studies evaluating the efficacy of Luprostiol for the synchronization of estrus.[14]

-

Objective: To induce luteolysis in mares with a mature corpus luteum.

-

Materials:

-

Luprostiol solution (e.g., 3.75 mg/mare).[15]

-

Sterile syringes and needles for intramuscular injection.

-

Equipment for blood sample collection (vacutainers, needles).

-

Progesterone assay kits (e.g., RIA or ELISA).

-

(Optional) Saliva collection kits for cortisol measurement.

-

-

Methodology:

-

Animal Selection: Select healthy, cycling mares. Confirm the presence of a mature corpus luteum (≥5 days post-ovulation) via transrectal ultrasonography.

-

Baseline Sampling: Collect a pre-treatment blood sample to determine baseline plasma progesterone concentration. Optionally, collect a saliva sample for baseline cortisol.

-

Administration: Administer a single dose of Luprostiol via deep intramuscular injection.[14]

-

Post-Treatment Monitoring:

-

Observe mares for transient side effects such as sweating, which are typically mild.[14]

-

Collect blood samples at 24 and 48 hours post-injection to monitor the decline in progesterone concentration.[14]

-

(Optional) Collect saliva samples at timed intervals (e.g., 60 minutes post-injection) to assess any stress response via cortisol measurement.[15]

-

-

Confirmation of Luteolysis: Luteolysis is confirmed by a significant decline in plasma progesterone to baseline levels (typically <1 ng/mL) within two days of injection.[14][15] Estrus and subsequent ovulation are expected to follow.

-

Protocol for Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of a ligand like Luprostiol to the FP receptor.[16]

-

Objective: To quantify the affinity of Luprostiol for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled PGF2α (e.g., [³H]PGF2α).

-

Unlabeled Luprostiol and PGF2α (for standard curve).

-

Binding buffer (e.g., Tris-HCl with MgCl2 and EDTA).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Methodology:

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of [³H]PGF2α, and varying concentrations of unlabeled Luprostiol (the competitor).

-

Control Groups:

-

Total Binding: Tubes containing only membranes and [³H]PGF2α.

-

Non-specific Binding: Tubes containing membranes, [³H]PGF2α, and a high concentration of unlabeled PGF2α to saturate the receptors.

-

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Luprostiol.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Luprostiol that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

-

Protocol for Inositol Phosphate (IP) Mobilization Assay

This functional assay measures the potency (EC50) of an agonist by quantifying the production of a downstream second messenger.[16]

-

Objective: To determine the EC50 value for Luprostiol in stimulating the production of inositol phosphates.

-

Materials:

-

Cell line expressing the FP receptor (e.g., CHO-K1 or HEK293).

-

Labeling medium: Inositol-free medium containing [³H]myo-inositol.

-

Stimulation buffer (e.g., HBSS containing LiCl to inhibit inositol monophosphatase).

-

Luprostiol at various concentrations.

-

Perchloric acid for cell lysis.

-

Anion-exchange chromatography columns.

-

Elution buffers (ammonium formate/formic acid).

-

Scintillation counter.

-

-

Methodology:

-

Cell Culture and Labeling: Culture the cells and label them overnight with [³H]myo-inositol in the labeling medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

-

Stimulation: Wash the cells and pre-incubate them with stimulation buffer containing LiCl. Then, stimulate the cells with varying concentrations of Luprostiol for a defined period (e.g., 30-60 minutes).

-

Lysis and Extraction: Terminate the reaction by adding ice-cold perchloric acid. Collect the cell lysates and extract the inositol phosphates.

-

Separation and Quantification: Neutralize the extracts and apply them to anion-exchange columns. Elute the different inositol phosphate fractions (IP1, IP2, IP3) and quantify the radioactivity in each fraction using a scintillation counter.[16]

-

Data Analysis: Plot the total [³H]inositol phosphate accumulation against the log concentration of Luprostiol. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration that produces 50% of the maximal response.[16]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. medkoo.com [medkoo.com]

- 6. Buy Luprostiol | 67110-79-6 | >98% [smolecule.com]

- 7. Luprostiol | C21H29ClO6S | CID 43678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. Luprostiol in dairy cows: residue depletion and metabolism [agris.fao.org]

- 14. benchchem.com [benchchem.com]

- 15. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Prosolvin's Luteolytic Effects on the Corpus Luteum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosolvin, a veterinary pharmaceutical containing the active ingredient Luprostiol, is a potent synthetic analogue of prostaglandin F2α (PGF2α). Its primary pharmacological action is the induction of luteolysis, the physiological regression of the corpus luteum (CL). This process is fundamental in the reproductive cycle of many mammals, and its artificial manipulation is a cornerstone of estrus synchronization and reproductive management in livestock. This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on the corpus luteum. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of reproductive biology and drug development, offering detailed experimental protocols and data presented in a clear, comparative format.

Introduction

The corpus luteum is a transient endocrine gland essential for the establishment and maintenance of early pregnancy through its production of progesterone.[1] In the absence of a viable embryo, the CL undergoes a process of regression known as luteolysis, allowing for the initiation of a new estrous cycle.[2] Prostaglandin F2α, naturally produced by the endometrium, is the primary physiological trigger for luteolysis in many species.[3]

This compound, containing the synthetic PGF2α analogue Luprostiol, mimics this natural process with high efficacy.[4] Understanding the precise mechanisms by which Luprostiol induces luteolysis is critical for optimizing its use in veterinary medicine and for the development of novel reproductive therapeutics. This guide will dissect the intricate signaling cascades initiated by Luprostiol in luteal cells, leading to the inhibition of steroidogenesis and the induction of apoptosis, ultimately resulting in the structural and functional demise of the corpus luteum.

Mechanism of Action: Signaling Pathways in Luteolysis

The luteolytic action of this compound (Luprostiol) is initiated by its binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor predominantly expressed on the plasma membrane of large luteal cells.[5] This binding event triggers a cascade of intracellular signaling events that can be broadly categorized into two interconnected pathways: the inhibition of progesterone synthesis (functional luteolysis) and the induction of programmed cell death (structural luteolysis).

Functional Luteolysis: Inhibition of Progesterone Synthesis

Upon ligand binding, the FP receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[7] The elevated cytosolic Ca2+ has several downstream effects that inhibit steroidogenesis.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with increased intracellular Ca2+, activates protein kinase C (PKC).[1] Activated PKC can phosphorylate and thereby inhibit key enzymes and regulatory proteins involved in progesterone synthesis. This includes a reduction in the activity of adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity, which is crucial for steroidogenesis.[8]

Structural Luteolysis: Induction of Apoptosis

The same signaling molecules that inhibit progesterone synthesis also initiate programmed cell death, or apoptosis, in luteal cells.

-

Calcium-Mediated Apoptosis: Sustained high levels of intracellular Ca2+ can activate calcium-dependent proteases and endonucleases that contribute to the apoptotic cascade.

-

PKC and MAPK Pathways: PKC activation can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway. While often associated with cell survival, in the context of luteolysis, this pathway can contribute to the expression of pro-apoptotic factors.

-

Endoplasmic Reticulum (ER) Stress and Autophagy: PGF2α has been shown to induce ER stress in luteal cells, which can trigger apoptosis.[9][10][11] Autophagy is also activated, which appears to have a complex, modulatory role in the cell death process.[9][10][11]

-

Caspase Activation: The culmination of these signals is the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., Caspase-8 and Caspase-9) activate executioner caspases (e.g., Caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[12][13]

Quantitative Data on this compound's Effects

The administration of this compound (Luprostiol) leads to measurable changes in hormone concentrations, gene expression, and cellular markers of apoptosis. The following tables summarize key quantitative data from various studies.

Table 1: Effects of Luprostiol on Plasma Progesterone Concentrations

| Animal Model | Dosage | Time Post-Treatment | Progesterone Concentration | Reference |

| Mare | 3.75 mg (IM) | 48 hours | Significant decline to baseline | [14][15][16] |

| Cow | 7.5 mg (IM) | 72 hours | < 1 ng/mL (successful luteolysis) | [17] |

| Goat | 7.5 mg (IM) | 33.3 ± 0.9 hours (to parturition) | Rapid decrease | [18] |

Table 2: Gene Expression Changes in Bovine Corpus Luteum Following PGF2α Analogue Treatment

| Gene | Time Post-Treatment | Change in Expression | Function | Reference |

| CASP3 | Middle-stage CL | Increased | Apoptosis execution | [12] |

| CASP8 | Middle-stage CL | Increased | Apoptosis initiation | [12] |

| RIPK1 | Middle-stage CL | Increased | Necroptosis | [12] |

| RIPK3 | Middle-stage CL | Increased | Necroptosis | [12] |

| PPARD | 24 hours | Upregulated | Nuclear receptor | [3] |

| PPARG | 24 hours | Upregulated | Nuclear receptor | [3] |

| TNFα | During luteolysis | Increased | Pro-inflammatory cytokine | [19] |

| VEGFC | During luteolysis | Decreased | Lymphangiogenic factor | [19] |

| VEGFR3 | During luteolysis | Decreased | Lymphangiogenic factor receptor | [19] |

Experimental Protocols

The following protocols are synthesized from multiple studies investigating the effects of PGF2α analogues on the corpus luteum and are intended to serve as a guide for designing future experiments.

In Vivo Model for Luteolysis Induction in Mares

Objective: To evaluate the luteolytic efficacy of Luprostiol in vivo.

Materials:

-

Healthy, cycling mares

-

This compound (Luprostiol) solution

-

Sterile syringes and needles

-

Blood collection tubes (e.g., heparinized or EDTA)

-

Centrifuge

-

Ultrasound equipment with a linear rectal probe

-

Hormone assay kits (e.g., progesterone ELISA or RIA)

Procedure:

-

Animal Selection: Select healthy, cycling mares. Confirm ovulation and monitor the estrous cycle to ensure treatment occurs during the mid-luteal phase (Day 8 post-ovulation).[14]

-

Pre-treatment Sampling: Collect a baseline blood sample (t=0) immediately before treatment.

-

Treatment Administration: Administer a single intramuscular (IM) injection of 3.75 mg Luprostiol.[14]

-

Post-treatment Monitoring:

-

Collect blood samples at 24, 48, and 72 hours post-injection to monitor the decline in progesterone concentrations.

-

Perform daily transrectal ultrasonography to measure the decrease in corpus luteum size and monitor the growth of a new dominant follicle.

-

-

Hormone Analysis: Centrifuge blood samples to separate plasma and store at -20°C until analysis. Measure plasma progesterone concentrations using a validated ELISA or RIA kit.

-

Data Analysis: Analyze the rate and extent of progesterone decline. Record the time to the onset of estrus and subsequent ovulation.

In Vitro Luteal Cell Culture for Mechanistic Studies

Objective: To investigate the cellular and molecular mechanisms of Luprostiol-induced luteolysis.

Materials:

-

Bovine ovaries with mid-luteal phase corpora lutea (collected from an abattoir)

-

Sterile dissection tools

-

Enzymes for tissue digestion (e.g., collagenase, DNase)

-

Cell culture medium (e.g., DMEM/F12) and supplements (e.g., fetal bovine serum, antibiotics)

-

Cell culture plates

-

Luprostiol solution

-

Reagents for analysis (e.g., RNA extraction kits, qPCR reagents, antibodies for Western blotting, apoptosis detection kits)

Procedure:

-

Corpus Luteum Collection: Aseptically collect corpora lutea from bovine ovaries within a short time of slaughter and transport them to the laboratory on ice.

-

Luteal Cell Isolation:

-

Mince the CL tissue into small pieces.

-

Perform enzymatic digestion using a solution containing collagenase and DNase to obtain a single-cell suspension.

-

Filter the cell suspension to remove undigested tissue and wash the cells by centrifugation.

-

-

Cell Culture:

-

Plate the isolated luteal cells at a desired density in cell culture plates.

-

Culture the cells in a humidified incubator at 37°C with 5% CO2 until they adhere and form a monolayer.

-

-

Treatment:

-

Replace the culture medium with fresh medium containing various concentrations of Luprostiol to determine a dose-response relationship.

-

For time-course experiments, treat cells with an effective dose of Luprostiol and collect samples at different time points (e.g., 0, 2, 6, 12, 24 hours).

-

-

Sample Collection and Analysis:

-

Progesterone: Collect the culture medium at each time point to measure progesterone secretion by ELISA.

-

Gene Expression: Lyse the cells to extract total RNA. Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of target genes (e.g., CASP3, BAX, BCL2, FP receptor).

-

Protein Expression: Lyse the cells to extract total protein. Perform Western blotting to analyze the expression and activation of key signaling proteins (e.g., p-PKC, p-ERK, cleaved Caspase-3).

-

Apoptosis: Stain cells with markers of apoptosis (e.g., Annexin V and propidium iodide) and analyze by flow cytometry.

-

Conclusion

This compound (Luprostiol), as a potent PGF2α analogue, induces a well-defined and multifaceted luteolytic process in the corpus luteum. The binding to its cognate receptor initiates a signaling cascade that rapidly inhibits progesterone synthesis and subsequently triggers programmed cell death. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of luteolysis and to develop innovative strategies for the manipulation of reproductive cycles. A thorough understanding of these processes at the molecular and cellular levels is paramount for advancing veterinary reproductive medicine and for the discovery of new therapeutic targets.

References

- 1. New Aspects of Corpus Luteum Regulation in Physiological and Pathological Conditions: Involvement of Adipokines and Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. The Role of Peroxisome Proliferator-Activated Receptors in PGF2α-Induced Luteolysis in the Bovine Corpus Luteum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Prostaglandin F(2alpha) receptor in the corpus luteum: recent information on the gene, messenger ribonucleic acid, and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms regulating prostaglandin F2 alpha secretion from the bovine endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Mechanisms of PGF2 alpha action in functional luteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy [frontiersin.org]

- 10. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of prostaglandin F2α (PGF2α) on cell-death pathways in the bovine corpus luteum (CL) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Corpus luteum regression in the rat--in vivo and in vitro studies of apoptotic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Downregulation of Lymphatic Vessel Formation Factors in PGF2α-induced Luteolysis in the Cow - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Prosolvin (Luprostiol) in Mares

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosolvin, a commercial formulation of the synthetic prostaglandin F2α (PGF2α) analogue luprostiol, is a potent luteolytic agent widely utilized in equine reproductive management. Understanding its pharmacokinetic and pharmacodynamic properties is crucial for optimizing clinical efficacy and ensuring animal safety. This technical guide provides a comprehensive overview of the available scientific data on the absorption, distribution, metabolism, and excretion of luprostiol in mares, alongside a detailed examination of its mechanism of action and physiological effects on the mare's reproductive cycle. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited research, and presents visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's biological activity in the equine species.

Introduction

The manipulation of the estrous cycle is a cornerstone of modern equine breeding management. Prostaglandin F2α and its synthetic analogues are instrumental in this regard, primarily through their ability to induce luteolysis, the regression of the corpus luteum (CL). This compound, containing the active ingredient luprostiol, is a widely used product for this purpose. Its application allows for the synchronization of estrus, treatment of a persistent corpus luteum, and induction of abortion or parturition.[1] A thorough understanding of how this compound is processed by the mare's body (pharmacokinetics) and its effects on physiological processes (pharmacodynamics) is essential for its effective and safe use in clinical and research settings.

Pharmacokinetics of Luprostiol in Mares

The pharmacokinetic profile of luprostiol in mares is characterized by rapid absorption and elimination. Following intramuscular administration, luprostiol is quickly absorbed from the injection site.[1]

Quantitative Pharmacokinetic Data

The available quantitative pharmacokinetic parameters for luprostiol in mares are summarized in the table below. It is important to note that detailed studies providing a full pharmacokinetic profile, including parameters such as Cmax, AUC, volume of distribution, and clearance, are not extensively published in the peer-reviewed literature for luprostiol specifically in mares. The data presented here are primarily derived from the product's summary of characteristics.

| Parameter | Value | Species | Administration Route |

| Time to Peak Plasma Concentration (Tmax) | 37.5 minutes[1] | Horses | Intramuscular |

| Half-life (t½) | 1.5 hours[1] | Mares | Intramuscular |

Experimental Protocols for Pharmacokinetic Studies

2.2.1. Animal Subjects and Drug Administration

-

A cohort of healthy, adult, non-pregnant mares would be selected.

-

Animals would be acclimatized to the study conditions to minimize stress-related physiological changes.

-

A single dose of this compound (e.g., 7.5 mg luprostiol) would be administered via deep intramuscular injection.

2.2.2. Blood Sample Collection

-

Serial blood samples would be collected from the jugular vein into heparinized tubes at predetermined time points.

-

Sampling times would be frequent around the expected Tmax (e.g., 0, 5, 10, 15, 20, 30, 45, 60 minutes) and then at increasing intervals for several hours to capture the elimination phase (e.g., 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

-

Plasma would be separated by centrifugation and stored at -20°C or lower until analysis.

2.2.3. Analytical Methodology for Luprostiol Quantification

-

Quantification of luprostiol in plasma would typically be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for detecting and quantifying drug concentrations in biological matrices.

-

The method would involve protein precipitation from the plasma samples, followed by solid-phase extraction to concentrate the analyte and remove interfering substances.

-

The extracted samples would then be injected into the LC-MS/MS system for analysis.

2.2.4. Pharmacokinetic Data Analysis

-

The plasma concentration-time data would be analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC, t½, volume of distribution (Vd), and clearance (Cl).

Pharmacodynamics of Luprostiol in Mares

The primary pharmacodynamic effect of luprostiol is the induction of luteolysis, which leads to a cascade of hormonal and physiological events culminating in the return to estrus and ovulation.[1]

Mechanism of Action and Signaling Pathway

Luprostiol, as a PGF2α analogue, binds to and activates the prostaglandin F2α receptor (FP receptor) on the surface of luteal cells in the corpus luteum. This binding initiates an intracellular signaling cascade that results in the functional and structural regression of the CL.

References

The Luteolytic Cascade in Bovine Species: A Technical Guide to the Role of Prosolvin and the Emerging Influence of Pro-Resolving Mediators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolysis, the regression of the corpus luteum (CL), is a critical physiological process in the bovine estrous cycle, enabling the initiation of a new cycle in the absence of pregnancy. The manipulation of luteolysis is a cornerstone of reproductive management in cattle, facilitating estrus synchronization and improving the efficiency of artificial insemination programs. Prosolvin, a veterinary pharmaceutical containing the active ingredient luprostiol, a synthetic analogue of Prostaglandin F2α (PGF2α), is a potent luteolytic agent. This technical guide provides an in-depth examination of the mechanisms by which this compound and other PGF2α analogues induce luteolysis in bovine species. Furthermore, it explores the nascent field of pro-resolving mediators, such as resolvins and protectins, and their potential, yet to be fully elucidated, role in the complex orchestration of luteal regression.

Part 1: this compound (Luprostiol) and the PGF2α-Induced Luteolytic Pathway

This compound's luteolytic activity is mediated by its active component, luprostiol, which functions as a potent agonist for the PGF2α receptor (FP receptor). The binding of luprostiol to the FP receptor, predominantly expressed on large luteal cells, initiates a cascade of intracellular events culminating in both functional and structural regression of the corpus luteum.

Mechanism of Action and Signaling Pathways

The luteolytic action of PGF2α and its analogues is multifaceted, involving a rapid decline in progesterone synthesis (functional luteolysis) followed by the structural demise of the CL through apoptosis and tissue remodeling.

The initial binding of PGF2α or its analogues to the FP receptor, a G-protein coupled receptor, triggers the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade has several downstream effects:

-

Inhibition of Steroidogenesis: The elevation of intracellular Ca2+ and activation of PKC interfere with the steroidogenic pathway, acutely inhibiting the transport of cholesterol into the mitochondria and downregulating the expression of key steroidogenic enzymes, such as steroidogenic acute regulatory protein (StAR) and P450 side-chain cleavage enzyme. This leads to a rapid drop in progesterone production.

-

Vasoconstriction and Reduced Luteal Blood Flow: PGF2α induces the release of vasoconstrictors, such as endothelin-1 (ET-1), from luteal endothelial cells. This leads to a reduction in blood flow to the corpus luteum, causing hypoxia and further compromising the viability of luteal cells.[1]

-

Apoptosis Induction: The PGF2α signaling pathway activates pro-apoptotic pathways. This includes the upregulation of the Fas/FasL system and the activation of caspases, leading to programmed cell death of both steroidogenic and endothelial luteal cells.[2]

-

Inflammatory and Immune Response: Luteolysis is associated with an inflammatory-like response within the CL, characterized by the infiltration of immune cells and the production of cytokines, which contribute to the structural breakdown of the luteal tissue.

Quantitative Data on the Effects of this compound and PGF2α Analogues

The administration of this compound or other PGF2α analogues leads to predictable and quantifiable changes in key physiological parameters, most notably a rapid decline in plasma progesterone concentrations.

| Parameter | Treatment Group | Time Post-Treatment | Change from Baseline | Reference |

| Plasma Progesterone (ng/mL) | Luprostiol (15 mg, IM) | 24 hours | Significant reduction | [3] |

| Luprostiol (7.5 mg, IM) | 48 hours | Progesterone < 1 ng/mL (complete luteolysis) | [3] | |

| Luprostiol (3.75 mg, IM) | 24 hours | Initial reduction, followed by rebound | [3] | |

| Luteal Blood Flow | d-cloprostenol (double dose) | 2 and 4 days | Lower luteal blood flow compared to single dose | [1] |

| Gene Expression (Mid-cycle CL) | PGF2α analogue | 0.5 - 4 hours | Upregulation of early response genes (FOS, JUN, ATF3) and cytokine transcripts | [4] |

| PGF2α analogue | 4 hours | 58.2% of differentially regulated transcripts were downregulated | [4] |

Table 1: Quantitative Effects of PGF2α Analogues on Bovine Luteal Function.

Experimental Protocols

The study of luteolysis in bovine species often involves the use of estrus synchronization protocols to ensure a homogenous population of animals with a corpus luteum of a known age. A common experimental design to evaluate the efficacy of a luteolytic agent like this compound is as follows:

A specific example of an experimental protocol is the investigation of different doses and administration routes of luprostiol:

Objective: To determine the minimal effective dose of luprostiol to induce luteolysis. Animals: Non-lactating Nelore cows with a palpable corpus luteum 8 days after estrus. Treatments:

-

Group 1 (Control): 15 mg luprostiol, intramuscular (IM)

-

Group 2: 7.5 mg luprostiol, IM

-

Group 3: 3.75 mg luprostiol, IM

-

Group 4: 7.5 mg luprostiol, intravulvosubmucosal (IVSM)

-

Group 6: 1.5 mg luprostiol, at the Bai-hui acupoint Data Collection:

-

Blood samples collected at 0, 24, and 48 hours post-treatment for progesterone analysis.

-

Estrus detection for 6 days post-treatment. Key Findings: A 7.5 mg dose of luprostiol administered either IM or IVSM was sufficient to induce complete luteal regression (progesterone <1 ng/mL) by 48 hours.[3]

Part 2: The Potential Role of Pro-Resolving Mediators (Resolvins and Protectins) in Luteolysis

While the pro-inflammatory actions of prostaglandins in initiating luteolysis are well-established, the resolution of this inflammatory-like process and the subsequent tissue remodeling are less understood. Emerging evidence suggests that specialized pro-resolving mediators (SPMs), including resolvins and protectins, may play a crucial role in the resolution phase of inflammation and tissue repair. Although direct evidence in bovine luteolysis is currently limited, their known functions in other biological systems suggest a plausible involvement.

Biosynthesis and General Functions of Resolvins and Protectins

Resolvins and protectins are endogenously produced from omega-3 polyunsaturated fatty acids, primarily eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). Their biosynthesis is initiated by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. These molecules are potent anti-inflammatory and pro-resolving agents that actively orchestrate the termination of inflammation. Their key functions include:

-

Inhibiting neutrophil infiltration and promoting their apoptosis and clearance.

-

Enhancing the phagocytosis of apoptotic cells and cellular debris by macrophages.

-

Switching macrophage phenotype from pro-inflammatory (M1) to pro-resolving (M2).

-

Promoting tissue regeneration and repair.

Hypothetical Role in Bovine Luteolysis

The structural regression of the corpus luteum involves significant tissue remodeling and the clearance of apoptotic cells, processes that are actively managed during the resolution of inflammation. It is therefore plausible that resolvins and protectins are involved in the later stages of luteolysis, ensuring a controlled and efficient removal of the regressed CL and preparing the ovary for the next follicular phase.

Potential Mechanisms:

-

Counter-regulation of PGF2α-induced inflammation: SPMs could dampen the inflammatory cascade initiated by PGF2α, preventing excessive tissue damage.

-

Promotion of immune cell clearance: After the initial influx of immune cells to dismantle the CL, resolvins and protectins could facilitate their timely removal.

-

Stimulation of angiogenesis and tissue repair: Following the breakdown of the luteal tissue, these mediators may promote the necessary vascular and tissue remodeling.

Further research is required to definitively establish the presence and functional significance of resolvins and protectins in the bovine corpus luteum during luteolysis. The development of sensitive analytical methods to quantify these lipid mediators in bovine reproductive tissues will be a critical step in advancing this area of investigation.

Conclusion

This compound, through its active component luprostiol, is a highly effective tool for inducing luteolysis in cattle, acting via the well-characterized PGF2α signaling pathway to inhibit progesterone synthesis and induce structural regression of the corpus luteum. The quantitative and predictable nature of its effects has made it invaluable for reproductive management.

The role of pro-resolving mediators like resolvins and protectins in bovine luteolysis represents an exciting and largely unexplored frontier. Understanding how the inflammatory processes of luteolysis are resolved could open new avenues for improving reproductive health and efficiency in cattle. Future research in this area may lead to the development of novel therapeutic strategies that not only induce luteolysis but also promote a healthier uterine and ovarian environment for subsequent cycles. This in-depth understanding of both the established luteolytic agents and potential future modulators is essential for researchers, scientists, and drug development professionals working to advance bovine reproductive medicine.

References

- 1. The effect of a double dose of cloprostenol sodium on luteal blood flow and pregnancy rates per artificial insemination in lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. Alternative low doses and routes of administering a prostaglandin F2α analogue to induce luteolysis in Nelore cows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Early transcriptome responses of the bovine midcycle corpus luteum to prostaglandin F2α includes cytokine signaling - PMC [pmc.ncbi.nlm.nih.gov]

Endocrine Response to Prosolvin (Luprostiol) Administration in Swine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endocrine response to the administration of Prosolvin (active ingredient: luprostiol), a synthetic analogue of prostaglandin F2α (PGF2α), in swine. Understanding these responses is critical for the effective use of this compound in reproductive management, such as estrus synchronization and induction of parturition, and for the development of new veterinary pharmaceuticals.

Core Mechanism of Action: Luteolysis

Luprostiol, like other PGF2α analogues, primarily acts as a potent luteolytic agent. Its primary target is the corpus luteum (CL), a transient endocrine structure in the ovary. The binding of luprostiol to the prostaglandin F2α receptor (PTGFR) on luteal cells initiates a cascade of intracellular events that lead to the functional and structural regression of the CL, a process known as luteolysis.[1] This regression results in a rapid decline in the secretion of progesterone, a key hormone for the maintenance of pregnancy.[2][3]

The luteolytic effect of PGF2α and its analogues is dependent on the stage of the estrous cycle. In swine, the CL is generally refractory to the effects of PGF2α until after day 12 of the cycle.[2][4] A single injection of a PGF2α analogue before this time may cause a transient drop in progesterone but will not induce complete luteolysis.[4] However, multiple injections can overcome this resistance.[4]

Signaling Pathway of Luprostiol-Induced Luteolysis

The binding of luprostiol to its G-protein coupled receptor (PTGFR) triggers a well-defined signaling cascade within the luteal cell. This process, illustrated in the diagram below, ultimately leads to the inhibition of progesterone synthesis and apoptosis of the luteal cells.

Quantitative Endocrine Responses

The administration of luprostiol and other PGF2α analogues elicits a range of measurable endocrine changes in swine. The most significant of these is the rapid decline in progesterone.

Progesterone

The primary and most predictable endocrine response to effective luprostiol administration is a sharp decrease in plasma progesterone concentrations.[3] This is a direct consequence of luteolysis.

| Study Reference | Animal Model | Treatment | Dosage | Timing of Administration | Progesterone Response |

| Unnamed Study[3] | 20 crossbred pregnant sows | Luprostiol | 7.5 mg | Day 112 of gestation | Rapid decline (P<0.05) within 24 hours post-treatment compared to controls. |

| Unnamed Study[5] | Sows in farrowing crates | PGF2α | 10 mg | Day 112 postcoitum | Tendency to decline following treatment. |

| Unnamed Study[5] | Sows in farrowing crates | Cloprostenol | 175 µg | Day 112 postcoitum | Tendency to decline following treatment. |

Other Hormonal Responses

Beyond progesterone, PGF2α analogues can influence other key reproductive and stress hormones.

| Hormone | Study Reference | Animal Model | Treatment | Dosage | Timing of Administration | Observed Response |

| Relaxin | Unnamed Study[5] | Sows in farrowing crates | PGF2α | 10 mg | Day 112 postcoitum | 10-fold increase within 15 minutes of injection. |

| Prolactin | Unnamed Study[5] | Sows in farrowing crates | PGF2α | 10 mg | Day 112 postcoitum | 10-fold increase within 30 minutes of injection. |

| Unnamed Study[5] | Sows in farrowing crates | Cloprostenol | 175 µg | Day 112 postcoitum | Gradual increase following treatment. | |

| Estrone | Unnamed Study[5] | Sows in farrowing crates | PGF2α or Cloprostenol | 10 mg or 175 µg | Day 112 postcoitum | No significant change. |

| Cortisol | Unnamed Study[6] | Mares | Luprostiol | 3.75 mg | Day 8 after ovulation | Significant transient increase in salivary cortisol 60 minutes post-injection (from 1.4 ng/ml to 8.0 ng/ml). |

| Unnamed Study[6] | Mares | Cloprostenol | 22.5 µg | Day 8 after ovulation | Significant transient increase in salivary cortisol 60 minutes post-injection (from 1.4 ng/ml to 4.2 ng/ml). |

Note: While the cortisol data is from mares, it suggests a potential for a mild, transient stress response in other species, including swine, following PGF2α analogue administration. This is an important consideration in animal welfare and management.[6][7]

Experimental Protocols

The following provides a generalized experimental workflow for assessing the endocrine response to luprostiol administration in swine. Specific details may be adjusted based on the research objectives.

Generalized Experimental Workflow

Detailed Methodologies

Animal Selection and Housing:

-

Select healthy, mature sows or gilts of a specific breed or crossbreed.

-

House animals individually to allow for accurate data collection and to prevent social stress from confounding the results.

-

Provide a controlled environment with consistent photoperiod, temperature, and ad libitum access to feed and water.

Treatment Administration:

-

Administer luprostiol via deep intramuscular injection.[8] The dosage should be determined based on the study objectives and manufacturer's recommendations. For example, a 7.5 mg dose has been shown to be effective for inducing farrowing in sows.[3]

-

A control group receiving a vehicle (saline) injection is essential for comparison.

Blood Sampling:

-

Collect blood samples via jugular venipuncture or from an indwelling catheter.

-

Baseline samples should be collected prior to treatment to establish individual hormone levels.

-

Post-treatment sampling frequency should be high initially (e.g., every 15-30 minutes for the first few hours) to capture rapid hormonal changes (e.g., prolactin, relaxin), followed by less frequent sampling (e.g., every 6-12 hours) to monitor more sustained responses (e.g., progesterone decline).

Hormone Analysis:

-

Process blood samples to separate plasma or serum and store at -20°C or -80°C until analysis.

-

Quantify hormone concentrations using validated immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Data Analysis:

-

Analyze hormonal data using appropriate statistical methods, such as repeated measures ANOVA, to compare treatment effects over time.

-

A p-value of <0.05 is typically considered statistically significant.

Conclusion

The administration of this compound (luprostiol) in swine induces a predictable and significant endocrine response, primarily characterized by a rapid decline in progesterone due to its potent luteolytic effects. This is accompanied by more transient changes in other hormones such as relaxin and prolactin, and potentially a mild, short-lived increase in cortisol. A thorough understanding of these endocrine dynamics, facilitated by robust experimental design and quantitative analysis, is paramount for optimizing the use of PGF2α analogues in swine production and for the continued development of safe and effective reproductive management tools.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Dosage response evaluation of luprostiol administered to pregnant sows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin F2α and control of reproduction in female swine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral and endocrine responses of sows to prostaglandin F2 alpha and cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PGF2α agonists luprostiol and d-cloprostenol reliably induce luteolysis in luteal phase mares without evoking clinical side effects or a stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Molecular Targets of Luprostiol in the Ovary: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luprostiol, a potent synthetic analog of prostaglandin F2α (PGF2α), is a critical pharmacological tool in reproductive biology and veterinary medicine. Its primary function within the ovary is the induction of luteolysis, the regression of the corpus luteum (CL). This action is mediated through its specific interaction with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of the molecular targets of Luprostiol in the ovary, detailing its mechanism of action, the downstream signaling cascades it initiates, and the physiological consequences leading to the cessation of progesterone production. This document includes a compilation of available quantitative data, detailed experimental protocols for studying Luprostiol's effects, and visual representations of its signaling pathways and experimental workflows to facilitate further research and drug development.

Introduction

Luprostiol is a highly selective agonist for the prostaglandin F receptor (FP receptor).[1] Its principal pharmacological effect is the induction of luteolysis, which involves both functional and structural regression of the corpus luteum.[1] This process is fundamental for the regulation of estrous cycles and is harnessed for estrus synchronization in livestock. Understanding the molecular interactions of Luprostiol with its ovarian targets is crucial for optimizing its therapeutic use and for the development of novel reproductive drugs. This guide will delve into the molecular intricacies of Luprostiol's action in the ovary.

The Primary Molecular Target: Prostaglandin F Receptor (FP Receptor)

The definitive molecular target of Luprostiol in the ovary is the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor superfamily.[1][2] The FP receptor is expressed in various ovarian cell types, with particularly high concentrations found in the large luteal cells of the corpus luteum.[2]

Receptor Binding Affinity and Density

While direct in vitro quantitative data on the binding affinity (Ki) of Luprostiol to the FP receptor is not extensively documented in publicly available literature, its potent in vivo effects suggest a high affinity.[1] As a synthetic analog of PGF2α, its binding characteristics are expected to be similar to the natural ligand. Studies on PGF2α binding to bovine corpus luteum cell membranes have identified two classes of receptor sites with different dissociation constants (Kd).

Table 1: PGF2α Binding Affinity and Receptor Density in Bovine Corpus Luteum

| Parameter | Value | Species | Tissue Preparation | Reference |

| High-Affinity Kd | 1.6 x 10-9 M (1.6 nM) | Bovine | Corpus Luteum Cell Membranes | [3] |

| Low-Affinity Kd | 2.4 x 10-8 M (24 nM) | Bovine | Corpus Luteum Cell Membranes | [3] |

| Receptor Concentration (Single Class of High-Affinity) | Not Specified | Bovine | Corpus Luteum Plasma Membranes | [4] |

| High-Affinity Receptor Concentration | 0.05 pmol/mg protein | Human | Corpus Luteum | [5] |

| Low-Affinity Receptor Concentration | 0.25 pmol/mg protein | Human | Corpus Luteum | [5] |

Mechanism of Action and Signaling Pathways

Upon binding to the FP receptor, Luprostiol initiates a well-defined signaling cascade characteristic of Gq-coupled GPCRs.[1]

G-Protein Activation and Second Messenger Generation

The binding of Luprostiol to the FP receptor induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit dissociates and, in turn, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

Intracellular Calcium Mobilization and Protein Kinase C Activation

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[6][7] This leads to a rapid and transient increase in intracellular calcium concentration. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).

Table 2: PGF2α-Induced Intracellular Calcium Mobilization in Luteal Cells

| Parameter | Cell Type | Initial [Ca²⁺]i | Peak [Ca²⁺]i (Post-PGF2α) | Fold Increase | Species | Reference |

| Intracellular Calcium Concentration | Large Luteal Cells | 73 ± 2 nM | 370 ± 21 nM | ~5.1 | Ovine | [7] |

| Intracellular Calcium Concentration | Luteal Cells | 113 ± 6.4 nM | Not specified | 4.6 ± 0.2 | Rat | [6] |

Downstream Effects and Luteolysis

The activation of the PLC/IP3/Ca²⁺ and DAG/PKC pathways culminates in the physiological effects of Luprostiol, leading to luteolysis. These effects include:

-

Inhibition of Progesterone Synthesis: The signaling cascade interferes with the steroidogenic pathway, leading to a rapid decline in progesterone production.[8][9][10][11][12]

-

Apoptosis of Luteal Cells: Prolonged activation of these pathways can induce programmed cell death in luteal cells, contributing to the structural regression of the corpus luteum.

-

Vasoconstriction: Luprostiol can cause constriction of blood vessels within the corpus luteum, reducing blood flow and further contributing to its demise.

Caption: Signaling cascade initiated by Luprostiol binding to the FP receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the molecular targets and effects of Luprostiol in the ovary.

Radioligand Binding Assay for FP Receptor

This protocol determines the binding affinity (Ki) of Luprostiol for the FP receptor.

-

Receptor Source: Prepare membrane fractions from bovine corpora lutea or from a cell line stably expressing the recombinant FP receptor.

-

Radioligand: Use tritiated PGF2α ([³H]PGF2α) as the radioligand.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [³H]PGF2α and varying concentrations of unlabeled Luprostiol.

-

Incubate at 22°C for 60-90 minutes to reach equilibrium.

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value (concentration of Luprostiol that inhibits 50% of specific [³H]PGF2α binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Western Blotting for PLC Activation

This protocol assesses the effect of Luprostiol on the activation of Phospholipase C.

-

Cell Culture and Treatment: Culture ovarian luteal cells and treat with varying concentrations of Luprostiol for different time points.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-